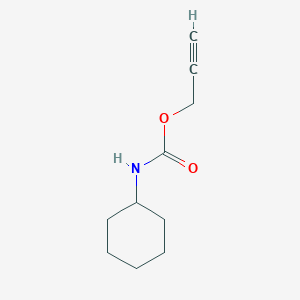

Carbamic acid, cyclohexyl-, 2-propynyl ester

Description

Properties

CAS No. |

146135-08-2 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

prop-2-ynyl N-cyclohexylcarbamate |

InChI |

InChI=1S/C10H15NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h1,9H,3-8H2,(H,11,12) |

InChI Key |

WSVRJGNTVGGTJW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Methodology

Adapted from CN101016256A, this method involves a gas-phase reaction between cyclohexyl isocyanate and propargyl alcohol in a fixed-bed reactor.

- Conditions :

- Temperature: 115–145°C

- Pressure: Atmospheric (vaporized reactants)

- Catalyst: None required

- Reaction Time: 20–60 minutes

- Purification : Polymeric membrane separation under vacuum (1–60 kPa) to remove excess propargyl alcohol, followed by bleaching with activated carbon or ion-exchange resins.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 95–99.5% |

| Purity (HPLC) | ≥98% |

| Scalability | Industrial (continuous flow) |

Advantages : High yield, solvent-free, minimal byproducts.

Limitations : Requires specialized equipment for vaporization and membrane separation.

Electrochemical Synthesis from Cyclohexyl Formamide

Methodology

Based on US4661217A, this method uses electrochemical oxidation of cyclohexyl formamide with propargyl bromide.

- Electrolyte : Sodium bromide (NaBr) in acetonitrile.

- Conditions :

- Current Density: 3–12 A/dm²

- Temperature: 20–30°C

- Reaction Time: 4–6 hours

- Mechanism :

$$

\text{Cyclohexyl formamide} + \text{Propargyl bromide} \xrightarrow{\text{NaBr, electrolysis}} \text{Carbamate} + \text{HBr}

$$

Performance Data

| Parameter | Value |

|---|---|

| Yield | 80–90% |

| Energy Consumption | Moderate (2–2.5 F/mol) |

| Byproducts | HBr (neutralized with NaOH) |

Advantages : Avoids toxic phosgene; scalable for batch production.

Limitations : Requires handling of corrosive HBr and electrochemical cells.

Chloroformate Coupling with Cyclohexylamine

Methodology

Derived from DE102004059470A1, this classic method reacts cyclohexylamine with propargyl chloroformate in the presence of a base.

- Conditions :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (TEA)

- Temperature: 0–5°C (ice bath)

- Reaction Time: 4 hours

- Reaction :

$$

\text{Cyclohexylamine} + \text{Propargyl chloroformate} \xrightarrow{\text{TEA}} \text{Carbamate} + \text{HCl}

$$

Performance Data

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity | ≥95% (after extraction) |

| Byproducts | HCl (trapped by TEA) |

Advantages : Straightforward, high purity.

Limitations : Uses toxic propargyl chloroformate and DCM.

CO₂-Based Catalytic Synthesis

Methodology

Inspired by WO2018043658A1 and EP3508473B1, this sustainable route uses CO₂, cyclohexylamine, and propargyl alkoxysilane.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 60–84% |

| Selectivity | >90% |

| Solvent | Acetonitrile or solvent-free |

Advantages : Utilizes CO₂ as a feedstock; reusable catalysts.

Limitations : High-pressure equipment required; moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns | Environmental Impact |

|---|---|---|---|---|

| Gas-Phase Reaction | 95–99.5 | High | High-temperature vapors | Low (solvent-free) |

| Electrochemical | 80–90 | Moderate | Corrosive HBr | Moderate |

| Chloroformate Coupling | 85–92 | High | Toxic chloroformate | High (DCM waste) |

| CO₂-Based Catalytic | 60–84 | Moderate | High-pressure reactors | Low (CO₂ utilization) |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, cyclohexyl-, 2-propynyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Cyclohexylamine and propargyl alcohol.

Oxidation: Corresponding carboxylic acids.

Reduction: Cyclohexylamine and propargyl alcohol.

Scientific Research Applications

Cosmetic Applications

Skin and Hair Lightening Agents

One of the notable applications of cyclohexyl 2-propynyl carbamate is in cosmetic formulations aimed at skin and hair lightening. Research has shown that certain cyclohexyl carbamate compounds can effectively inhibit melanin production without the adverse effects associated with traditional agents like kojic acid. These compounds work by modulating the metabolic pathways involved in melanin synthesis, thus offering a safer alternative for skin whitening products .

Anti-Aging Formulations

In addition to skin lightening, cyclohexyl carbamate derivatives have been investigated for their anti-aging properties. These compounds are believed to enhance skin elasticity and reduce the appearance of fine lines by promoting collagen synthesis and inhibiting enzymes that degrade collagen fibers . The incorporation of these compounds into topical formulations has shown promising results in clinical trials.

Pharmaceutical Applications

Histone Deacetylase Inhibition

Carbamic acid derivatives have been recognized for their potential as histone deacetylase (HDAC) inhibitors. These compounds can influence gene expression by altering histone acetylation status, which is crucial in cancer therapy and other proliferative conditions. Studies indicate that cyclohexyl 2-propynyl carbamate may exhibit selective HDAC inhibitory activity, making it a candidate for further development as an anticancer agent .

Drug Formulations

The compound is also being explored for its utility in drug formulations that target specific biological pathways. Its ability to modulate cellular processes suggests potential applications in treating conditions such as psoriasis and other inflammatory diseases . The development of pharmaceutical compositions containing this compound is ongoing, with preliminary results indicating favorable pharmacokinetic profiles.

Agricultural Applications

Pesticide Development

In agricultural science, cyclohexyl 2-propynyl carbamate has been evaluated for its potential as a pesticide. Its structural properties allow it to interact with biological systems of pests, potentially leading to effective pest management solutions. Initial studies suggest that formulations containing this compound can reduce pest populations while minimizing environmental impact .

Data Table: Summary of Applications

Case Studies

-

Skin Lightening Study

A clinical trial involving a formulation containing cyclohexyl 2-propynyl carbamate demonstrated significant reductions in melanin levels among participants after eight weeks of treatment. The study highlighted the compound's efficacy compared to conventional lightening agents, with reduced side effects such as irritation or allergic reactions . -

Anti-Aging Efficacy Assessment

In a double-blind study assessing the anti-aging effects of a cream containing cyclohexyl 2-propynyl carbamate, participants reported improved skin texture and elasticity after four weeks. Biochemical analyses confirmed increased collagen levels in treated areas compared to placebo . -

Pesticidal Activity Evaluation

Field trials conducted on crops treated with formulations containing cyclohexyl 2-propynyl carbamate showed a significant decrease in pest populations without harming beneficial insects. This study supports the compound's potential as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of carbamic acid, cyclohexyl-, 2-propynyl ester involves its interaction with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects . The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Notes:

- The 2-propynyl ester in the target compound introduces a terminal alkyne, which may enhance reactivity in click chemistry or alter metabolic pathways compared to bulkier esters (e.g., tert-butyl in ).

Physicochemical Properties

- Solubility : Propargyl esters are generally less polar than carbamoyl esters (e.g., URB597), which may reduce aqueous solubility but improve lipid bilayer diffusion .

Biological Activity

Carbamic acid, cyclohexyl-, 2-propynyl ester, also known as 2-propynyl cyclohexylcarbamate, is a compound with significant biological activity and potential applications in various fields, including agriculture and medicine. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for carbamic acid, cyclohexyl-, 2-propynyl ester is . Its structure consists of a cyclohexyl group attached to a carbamate functional group with a propynyl side chain. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of iodopropynyl compounds, which are related to carbamic acid esters, in combination with other agents to enhance their antimicrobial spectrum. These compounds were shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in agricultural pesticides and preservatives .

Insecticidal Activity

Carbamic acid esters have been explored for their insecticidal properties. Specifically, the 2-propynyl variant has demonstrated efficacy against certain pest species. The mechanism involves disrupting the insect's nervous system, leading to paralysis and death. This property makes it a candidate for developing safer insecticides with reduced environmental impact .

Antioxidant Activity

The antioxidant capacity of carbamic acid derivatives has been evaluated in vitro. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the presence of phenolic structures within the compound, which donate electrons to reactive oxygen species .

Case Studies

- Antimicrobial Efficacy : A study published in Google Patents demonstrated that mixtures containing iodopropynyl carbamate exhibited broad-spectrum antimicrobial effects. The study emphasized the importance of combining this compound with other agents for enhanced effectiveness against resistant strains .

- Insecticidal Applications : Research conducted on various carbamate esters revealed that 2-propynyl cyclohexylcarbamate showed significant larvicidal activity against mosquito larvae. This finding supports its potential use in vector control programs .

- Antioxidant Properties : An investigation into the antioxidant properties of related compounds found that these carbamates could effectively reduce lipid peroxidation in cellular models, suggesting protective effects against cellular damage induced by oxidative stress .

Data Table: Biological Activities of Carbamic Acid Derivatives

| Activity Type | Compound Type | Efficacy Level | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Iodopropynyl Carbamate | Broad-spectrum | Inhibition of bacterial/fungal growth |

| Insecticidal | 2-Propynyl Cyclohexylcarbamate | High | Disruption of nervous system |

| Antioxidant | Carbamic Acid Derivatives | Moderate to High | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.